molecular formula C19H15N3O5 B4327215 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B4327215
M. Wt: 365.3 g/mol
InChI Key: KLCBKCZPQJAONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one, also known as MNPDHP, is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. This compound has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one also has some limitations, including its poor solubility in water and its limited availability in large quantities.

Future Directions

There are several future directions for the research on 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one. One possible direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Furthermore, the development of new synthetic methods for 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one and its derivatives could lead to the discovery of novel compounds with improved biological activity and pharmacokinetic properties.

Scientific Research Applications

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-26-12-8-6-11(7-9-12)18-17-14(10-16(23)27-19(17)21-20-18)13-4-2-3-5-15(13)22(24)25/h2-9,14H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBKCZPQJAONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 3
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 4
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 5
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 6
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

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